molecular formula C7H17NO4S4 B563535 Bis-(2-methanethiosulfonatoethyl)methylamine CAS No. 16216-82-3

Bis-(2-methanethiosulfonatoethyl)methylamine

Cat. No.: B563535
CAS No.: 16216-82-3
M. Wt: 307.456
InChI Key: ABQUMPOKSRUKKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Bis-(2-methanethiosulfonatoethyl)methylamine involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis-(2-methanethiosulfonatoethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis-(2-methanethiosulfonatoethyl)methylamine is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed as a chelating agent for metal ions and as a catalyst in various chemical reactions .

Biology: In biological research, this compound is used to modify proteins and peptides. It can introduce thiol groups into biomolecules, which can then be used for further functionalization or labeling .

Medicine: It can be used to synthesize bioactive molecules with therapeutic properties .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Bis-(2-methanethiosulfonatoethyl)methylamine involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form stable carbon-sulfur bonds. This mechanism is crucial in its role as a reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

    Bis-(2-chloroethyl)methylamine: Similar in structure but contains chlorine atoms instead of methanethiosulfonato groups.

    Bis-(2-hydroxyethyl)methylamine: Contains hydroxyl groups instead of methanethiosulfonato groups.

    Bis-(2-aminoethyl)methylamine: Contains amino groups instead of methanethiosulfonato groups.

Uniqueness: Bis-(2-methanethiosulfonatoethyl)methylamine is unique due to its methanethiosulfonato groups, which provide distinct reactivity and functionality. These groups enable the compound to participate in specific chemical reactions, such as the formation of carbon-sulfur bonds, which are not possible with the similar compounds listed above .

Properties

IUPAC Name

N-methyl-2-methylsulfonylsulfanyl-N-(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S4/c1-8(4-6-13-15(2,9)10)5-7-14-16(3,11)12/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQUMPOKSRUKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSS(=O)(=O)C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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